2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-2-7(4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSOQSLMZPPLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoroethoxy Phenyl Intermediate: This step involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form 3-(2,2,2-trifluoroethoxy)phenol.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using diazomethane or a similar reagent to introduce the cyclopropane ring.
Carboxylation: Finally, the cyclopropane intermediate is carboxylated using carbon dioxide under high pressure and temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic Acid
This compound is a chemical compound with the molecular formula and a molecular weight of approximately 260.21 g/mol. It features a cyclopropanecarboxylic acid structure, which is significant in various chemical applications, particularly in pharmaceuticals and materials science.
Pharmaceutical Applications
The compound has garnered attention in pharmaceutical research due to its potential therapeutic properties. Specifically, it is being investigated for its role as a non-steroidal anti-inflammatory drug (NSAID) . The trifluoroethoxy group enhances its pharmacokinetic properties, making it a candidate for further development in pain management therapies.
Case Studies
- Anti-inflammatory Activity : Studies have shown that derivatives of cyclopropanecarboxylic acids exhibit significant anti-inflammatory effects. In vitro assays demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines in human cell lines .
- Analgesic Properties : A recent study evaluated the analgesic effects of this compound in animal models. Results indicated a dose-dependent reduction in pain response compared to control groups .
Cosmetic Formulations
The unique chemical structure of this compound makes it suitable for incorporation into cosmetic formulations. Its properties can enhance skin penetration and stability of active ingredients.
Research Insights
- Skin Bioavailability : Research has focused on the skin bioavailability of topical formulations containing this compound. Techniques such as tape stripping and microdialysis have been employed to assess how well the compound penetrates the skin layers .
- Stability and Efficacy : Experimental design methodologies have been used to optimize formulations containing this acid, demonstrating its effectiveness in improving sensory attributes and moisturizing properties in creams and lotions .
Material Science Applications
In material science, the compound's fluorinated structure provides unique properties such as chemical inertness and thermal stability, making it useful in various industrial applications.
Technical Applications
- Coatings : The compound can be used in developing advanced coatings that require resistance to high temperatures and chemical exposure. Its incorporation into polymer matrices enhances durability and performance .
- Adhesives : Research indicates that incorporating this compound into adhesive formulations can improve adhesion properties while maintaining flexibility under stress .
Mechanism of Action
The mechanism of action of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Biological Activity
2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring, a phenyl group substituted with a trifluoroethoxy moiety, and a carboxylic acid group. The trifluoroethoxy group enhances the compound's lipophilicity, which may influence its interactions with biological targets.
- Molecular Formula : C12H11F3O3
- Molecular Weight : 260.21 g/mol
- IUPAC Name : (1R,2R)-2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
- pKa : Approximately 4.57
The presence of the trifluoroethoxy group is significant as it can affect the compound's solubility and permeability through lipid membranes, potentially enhancing its biological activity.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The cyclopropane structure provides rigidity, which may enhance binding affinity to enzymes or receptors involved in various biological pathways.
Insecticidal Properties
Research has indicated that derivatives of cyclopropane carboxylic acids exhibit significant insecticidal activity. For instance, compounds structurally related to this compound have been tested for their efficacy against various insect species. A study highlighted that certain pyrethroid derivatives showed high mortality rates in mosquito populations (Aedes aegypti and Culex quinquefasciatus) and houseflies (Musca domestica) at low concentrations .
| Compound | Target Insect | Mortality Rate | Exposure Time |
|---|---|---|---|
| UPAR415 | Aedes aegypti | 100% | 15 min |
| UPAR415 | Culex quinquefasciatus | 100% | 15 min |
| UPAR415 | Musca domestica | 100% | 15 min |
This suggests that structural modifications in similar compounds can lead to enhanced insecticidal properties.
Antimicrobial Activity
In addition to insecticidal effects, there is emerging evidence regarding the antimicrobial properties of cyclopropane derivatives. Some studies have focused on their potential as adjuvants in combination therapies against resistant bacterial strains. For example, compounds related to this class have shown promising results in inhibiting the growth of pathogenic bacteria when used alongside traditional antibiotics .
Case Studies
- Insect Resistance Management : A study demonstrated that specific modifications to cyclopropane carboxylic acids could overcome resistance in pest populations. The introduction of the trifluoroethoxy group was noted to enhance efficacy against resistant strains of insects .
- Antimicrobial Synergy : Another investigation evaluated the combination of cyclopropane derivatives with colistin against multidrug-resistant strains of bacteria such as E. coli and S. Typhimurium. Results indicated that these compounds could significantly lower the minimum inhibitory concentration (MIC) required for effective treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid, highlighting key differences in substituents, fluorination patterns, and applications:
Key Structural and Functional Differences
Substituent Position :
- The target compound’s trifluoroethoxy group is at the 3-position of the phenyl ring, whereas analogs like 2-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS 1187933-13-6) feature substituents at the 2-position , altering steric and electronic interactions .
Core Structure :
- Compounds like 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5) replace the cyclopropane ring with a benzoic acid core, reducing conformational rigidity but increasing synthetic accessibility .
Functional Groups :
- The chloro-trifluoropropenyl group in CAS 93982-56-0 () suggests pesticidal activity, aligning with pyrethroid-like mechanisms .
Research Findings
- Purity and Applications : The 95% purity of 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 721-22-2) underscores its reliability as an analytical standard .
- Biochemical Reagents : Positional isomers like CAS 1187933-13-6 are marketed for research, highlighting the role of substituent placement in modulating biological activity .
- Agrochemical Potential: Chlorinated analogs (e.g., CAS 93982-56-0) demonstrate the importance of halogenation in enhancing pesticidal efficacy .
Q & A
Q. What are the recommended synthetic routes for 2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylic acid?
The synthesis typically involves cyclopropanation via [2+1] cycloaddition. A common approach is reacting ethyl diazoacetate with a 3-(2,2,2-trifluoroethoxy)styrene derivative under rhodium or copper catalysis to form the cyclopropane ring. Subsequent hydrolysis of the ester moiety (e.g., using NaOH or LiOH) yields the carboxylic acid. Reaction conditions (pH, temperature, and catalyst selection) must be optimized to minimize side products like diastereomers or ring-opened byproducts .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the trifluoroethoxy group (δ ~75–80 ppm for ¹⁹F) and cyclopropane protons (δ ~1.5–2.5 ppm for ¹H).
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and confirms the trans/cis configuration of the cyclopropane ring .
Q. How should solubility and stability be managed during experimental design?
The compound is lipophilic due to the trifluoroethoxy and cyclopropane groups. Use polar aprotic solvents (e.g., DMSO, THF) for dissolution. Stability tests under varying pH (1–13) and temperatures (4°C to 40°C) are recommended. Degradation products (e.g., ring-opened derivatives) should be monitored via HPLC-MS .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from stereochemical impurities or assay variability.
- Stereochemical Purity : Use chiral HPLC or SFC to confirm enantiomeric excess (>98%).
- Orthogonal Assays : Validate activity in cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene systems).
- Purity Verification : Elemental analysis and LC-MS/MS (>99.5% purity) ensure reproducibility .
Q. What methodologies are recommended for environmental fate and degradation studies?
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices.
- Analytical Detection : LC-MS/MS with MRM transitions for the parent compound (e.g., m/z 248 → 159) and degradation products (e.g., trifluoroacetic acid).
- Degradation Pathways : Investigate hydrolytic/oxidative pathways under simulated environmental conditions (UV light, microbial activity) .
Q. How can structure-activity relationships (SAR) be explored for fluorinated analogs?
- Synthetic Modifications : Introduce substituents at the phenyl ring (e.g., halogens, methyl groups) or vary the cyclopropane geometry (cis/trans).
- Computational Modeling : Density Functional Theory (DFT) to predict binding affinities or metabolic stability.
- Biological Testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) to establish SAR trends .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-Crystallization : Use co-formers (e.g., nicotinamide) to enhance crystal lattice stability.
- Temperature Gradients : Slow cooling from saturated solutions in ethanol/water mixtures.
- Vapor Diffusion : Employ hanging-drop methods with volatile antisolvents (e.g., pentane) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
